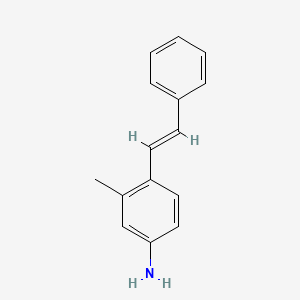

2-Methyl-4-stilbenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73928-03-7 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-methyl-4-[(E)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C15H15N/c1-12-11-15(16)10-9-14(12)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+ |

InChI Key |

YPJOIMSTZPAMAP-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)N)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Stilbene Chemistry

Stilbenes are a class of aromatic compounds with a C6-C2-C6 structure, meaning two phenyl rings are connected by a two-carbon bridge. researchgate.net This basic structure, known as 1,2-diphenylethylene, gives rise to a wide variety of natural and synthetic derivatives. hilarispublisher.comajrconline.org Stilbenes are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov They can exist in two isomeric forms, cis (Z) and trans (E), which can have different chemical characteristics and biological activities. mdpi.comnih.gov The trans isomer is generally more stable.

The stilbene (B7821643) scaffold is found in many natural products, often acting as defense compounds in plants against pathogens and other stressors. hilarispublisher.com Perhaps the most well-known stilbene is resveratrol (B1683913), a compound found in grapes and other plants, which has been extensively studied for its potential health benefits. nih.govrsc.org Other notable natural stilbenes include combretastatin (B1194345) A-4 and pterostilbene (B91288), both of which have shown significant biological activities. nih.govrsc.org The versatility of the stilbene structure has led to the synthesis of numerous derivatives with a broad spectrum of applications, from pharmaceuticals to materials science, where they are used in dyes and optical brighteners. researchgate.netnih.gov

Significance of Methyl and Amine Substitutions in Stilbene Derivatives

Established Reaction Pathways for Stilbenamine Synthesis

The traditional synthesis of this compound can be envisioned as a multi-step process involving the construction of the stilbene backbone, followed or preceded by the introduction of the methyl and amino groups at the desired positions.

Stilbene Backbone Formation Techniques

The creation of the 1,2-diphenylethylene (stilbene) core is fundamental. Several classic reactions are employed for this purpose, each with distinct advantages.

Wittig Reaction: This reaction is a widely used method for forming alkenes. wiley-vch.deusm.my It involves the reaction of a phosphorus ylide with an aldehyde or ketone. wiley-vch.de For the synthesis of a this compound precursor, this could involve the reaction of a substituted benzyltriphenylphosphonium (B107652) salt with a substituted benzaldehyde (B42025). researchgate.net The reaction is known for its reliability and tolerance of various functional groups. wiley-vch.deresearchgate.net The stereoselectivity, yielding either the E (trans) or Z (cis) isomer, can often be controlled by the choice of reactants and reaction conditions. researchgate.net

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene, known as the Heck (or Mizoroki-Heck) reaction, is a powerful tool for C-C bond formation and stilbene synthesis. wikipedia.orguliege.be A typical approach would involve coupling a substituted styrene (B11656) with an aryl halide. uliege.be The reaction generally requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. uliege.be Variations of the Heck reaction, such as using ionic liquids or microwave irradiation, have been developed to improve efficiency and reusability of the catalyst. beilstein-journals.org A double Heck reaction using arenediazonium salts and a vinyl equivalent can also produce symmetrical stilbenes. orgsyn.org

Perkin Reaction: The Perkin condensation can be used to synthesize diarylacrylic acids, which can then be decarboxylated to form stilbenes. jst.go.jp This method involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative. jst.go.jp

A comparative overview of these methods is presented below:

| Reaction | Key Reactants | Catalyst/Reagent | Typical Product |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Strong base | Alkene (Stilbene) |

| Heck Reaction | Aryl halide, Alkene (Styrene) | Palladium catalyst, Base | Substituted Alkene |

| Perkin Reaction | Aromatic aldehyde, Phenylacetic acid | Base (e.g., Acetic anhydride) | α,β-unsaturated carboxylic acid |

Introduction of Amine Functionality

The most common and reliable method for introducing an amine group onto the stilbene aromatic ring is through the reduction of a corresponding nitro group. The synthesis would first target a nitrostilbene derivative, such as 2-methyl-4-nitrostilbene. This intermediate can then be reduced to the desired aminostilbene.

Common reducing agents for this transformation include:

Stannous chloride (SnCl₂) in the presence of an acid. nih.gov

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

Iron (Fe) or Zinc (Zn) metal in acidic medium. nih.gov

This two-step sequence (nitration followed by reduction) is a cornerstone in the synthesis of aromatic amines due to the high efficiency and selectivity of the reduction step. For instance, the synthesis of amino stilbene derivatives has been achieved by reacting a phosphonate (B1237965) with a benzaldehyde followed by the reduction of the resulting nitro group with stannous chloride. nih.gov

Regioselective Methylation Strategies

The introduction of the methyl group at the C-2 position requires careful regioselective control. This is typically achieved by starting with a pre-methylated precursor rather than attempting to methylate the stilbene backbone directly, which could lead to a mixture of products.

A plausible starting material for the synthesis of this compound is o-toluidine. A synthetic route could involve the protection of the amino group, followed by nitration at the para position to yield 2-methyl-4-nitroaniline. google.com This intermediate would then be incorporated into one of the stilbene backbone formation reactions. For example, it could be diazotized and used in a Heck-type reaction or converted into an aryl halide for subsequent coupling.

The methylation of hydroxyl groups on a stilbene ring (O-methylation) is also a known modification, often increasing lipophilicity and metabolic stability. nih.gov While not directly applicable to C-methylation, it highlights the importance of enzymatic and chemical strategies for regioselective modifications of the stilbene scaffold. nih.govdntb.gov.ua

Novel Synthetic Approaches and Derivatizations of Stilbenamine Scaffolds

Recent advancements in synthetic organic chemistry have provided more direct and efficient methods for constructing substituted stilbenamines.

Reductive Amination Methodologies

Reductive amination offers a direct route to amines from carbonyl compounds. In the context of stilbene synthesis, a formyl-substituted stilbene (stilbene aldehyde) could be reacted with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. While more commonly used for creating alkylamines, this strategy can be adapted. For example, a stilbene derivative with an aldehyde group can undergo reductive amination with a suitable amine to produce a new amine-functionalized stilbene derivative. nih.govrsc.org

Another approach is the reductive coupling of benzylic gem-dibromides, which can be promoted by copper/polyamine systems to stereoselectively form E-stilbene derivatives. researchgate.net This method provides a pathway using alkenyl-free starting materials. researchgate.net

Direct Amination Techniques

Direct amination methods aim to form a C-N bond directly on the aromatic ring, bypassing traditional multi-step sequences like nitration and reduction.

Photochemical Amination: The photoamination of stilbene derivatives with ammonia can occur via electron transfer. acs.org In the presence of an electron acceptor, the stilbene cation radical is formed, which can then be attacked by ammonia. acs.org The regioselectivity of this reaction is dependent on the distribution of positive charge in the cation radical intermediate. acs.org

Palladium-Catalyzed Amination: While not widely reported for stilbenes themselves, palladium-catalyzed C-H amination is a growing field. uah.es More established is the Buchwald-Hartwig amination, which couples an aryl halide with an amine. A halo-stilbene could potentially be aminated using this methodology.

Radical Amination: N-centered radicals can be generated from precursors like N-aminopyridinium salts and used for the direct C-H amination of arenes under mild photoredox catalysis conditions. acs.org This emerging technique could provide a novel route to aminostilbenes.

These novel approaches hold promise for more atom-economical and efficient syntheses of complex stilbenamine derivatives.

Coupling Reactions for Stilbene-Amine Synthesis (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is conducted in the presence of an amine base. organic-chemistry.org It represents a key strategy for constructing the alkyne precursor to the stilbene backbone, which can then be selectively reduced to form the characteristic double bond of the stilbene.

A plausible synthetic pathway to this compound via a Sonogashira coupling would involve the reaction of a protected 4-halo-2-methylaniline with phenylacetylene. The resulting substituted diphenylacetylene (B1204595) intermediate can then undergo stereoselective reduction to yield the desired (E)-stilbene isomer. The choice of reactants, catalysts, and conditions is critical for achieving high yields and selectivity.

Research Findings:

The versatility of the Sonogashira coupling has been demonstrated in the synthesis of numerous structurally related compounds. For instance, in the development of an alternative synthesis for an anticancer pharmaceutical intermediate, the Pd/Cu-catalyzed Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) was identified as a highly efficient industrial process. beilstein-journals.org Further research has focused on developing copper-free Sonogashira coupling conditions to synthesize aryl-2-methyl-3-butyn-2-ols from various aryl bromides. beilstein-journals.org These studies highlight the reaction's tolerance to different functional groups, including the amine group on the aromatic ring.

An optimized copper-free method involved a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in a THF solvent, which proved effective for coupling a range of aryl bromides. beilstein-journals.org The table below summarizes the conditions and outcomes for the coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol under various catalytic systems, demonstrating the impact of ligand and base choice on reaction efficiency.

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 98 | beilstein-journals.org |

| 2 | Pd(OAc)₂ | PPh₃ | DBU | THF | 75 | beilstein-journals.org |

| 3 | Pd(OAc)₂ | SPhos | DBU | THF | 96 | beilstein-journals.org |

| 4 | Pd(OAc)₂ | P(p-tol)₃ | K₂CO₃ | THF | <5 | beilstein-journals.org |

| 5 | Pd(OAc)₂ | P(p-tol)₃ | Et₃N | THF | 15 | beilstein-journals.org |

Table 1: Optimization of Copper-Free Sonogashira Coupling Conditions for the Synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol. Reactions were conducted with 3-bromoaniline (1.0 mmol) and 2-methyl-3-butyn-2-ol (1.2 mmol) at 80°C for 6 hours. beilstein-journals.org

The data clearly indicates that the combination of a palladium acetate (B1210297) catalyst, a suitable phosphine ligand like P(p-tol)₃ or SPhos, and an organic base like DBU in THF provides excellent yields for the coupling reaction. beilstein-journals.org This robust methodology is directly applicable to the synthesis of the core structure of this compound.

Mannich-Type Reactions in Related Compound Synthesis

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine or ammonia. taylorandfrancis.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org While not a primary method for synthesizing the stilbene backbone itself, the Mannich reaction is a valuable tool for the structural modification of stilbene derivatives, particularly those containing phenolic hydroxyl groups. tandfonline.com It allows for the introduction of aminomethyl functionalities, which can significantly alter the compound's biological activity and physicochemical properties. tandfonline.com

Research Findings:

The application of the Mannich reaction to stilbenoid compounds is well-documented. A notable study focused on the synthesis of novel Mannich base derivatives of the natural stilbenoids pterostilbene and 3'-methoxy pterostilbene. nih.gov In this research, the microwave-assisted Mannich reaction of the parent stilbene with various secondary amines and formaldehyde was investigated. The reaction demonstrated high regioselectivity, with the aminomethylation occurring preferentially at the C-5' position of the stilbene B-ring. nih.gov

All the synthesized Mannich base derivatives exhibited antiproliferative activity against HeLa cells, with several compounds showing higher activity than the cisplatin (B142131) control. nih.gov This demonstrates the utility of the Mannich reaction in generating libraries of stilbene derivatives for biological screening.

| Parent Compound | Secondary Amine Used | Resulting Derivative Class | Observed Activity | Reference |

|---|---|---|---|---|

| Pterostilbene | Dimethylamine | Pterostilbene Mannich Base | Antiproliferative | nih.gov |

| Pterostilbene | Pyrrolidine | Pterostilbene Mannich Base | Antiproliferative | nih.gov |

| Pterostilbene | Piperidine | Pterostilbene Mannich Base | Antiproliferative | nih.gov |

| 3'-Methoxy Pterostilbene | Morpholine | 3'-Methoxy Pterostilbene Mannich Base | Antiproliferative | nih.gov |

| 3'-Methoxy Pterostilbene | N-Methylpiperazine | 3'-Methoxy Pterostilbene Mannich Base | Antiproliferative | nih.gov |

Table 2: Examples of Mannich-Type Reactions on Stilbenoid Scaffolds. Fourteen derivatives were synthesized in total using various secondary amines. nih.gov

This synthetic strategy, while applied to phenolic stilbenes, underscores a key principle in medicinal chemistry: the late-stage functionalization of a core scaffold to produce analogs with enhanced or modified properties. Although this compound lacks the phenolic hydroxyl group that typically activates the aromatic ring for the Mannich reaction, the principle of using such condensation reactions to modify related stilbene structures is a significant aspect of their chemistry.

Spectroscopic Characterization and Elucidation of 2 Methyl 4 Stilbenamine

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of 2-Methyl-4-stilbenamine can be elucidated using a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, the spectra would reveal distinct signals corresponding to each unique chemical environment. organicchemistrydata.org

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show several key signals. The methyl group (-CH₃) protons would likely appear as a singlet in the upfield region, typically around 2.1-2.5 ppm. wisc.edu The protons on the stilbene's vinyl group (-CH=CH-) would produce signals in the alkene region (typically 6-8 ppm), with their coupling constants providing information about the cis or trans configuration of the double bond. The aromatic protons on the two benzene (B151609) rings would generate a complex pattern of multiplets in the 6.5-8.0 ppm range. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. ucl.ac.uk

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the methyl carbon would give a signal in the aliphatic region (around 20-30 ppm). libretexts.org The carbons of the vinyl double bond would be found further downfield. The aromatic carbons would produce a series of peaks between approximately 110 and 150 ppm. The carbon atom bonded to the amino group would be shifted due to the electronegativity of nitrogen. libretexts.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shift ranges.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| Alkene C-H | 6.0 - 8.0 | 120 - 140 |

| Amine N-H | Variable (e.g., 3.0 - 5.0) | N/A |

| Methyl C-H | 2.1 - 2.5 | 20 - 30 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The FTIR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The spectrum would also show C=C stretching vibrations for both the aromatic rings (around 1450-1600 cm⁻¹) and the alkene double bond (around 1620-1680 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl (-CH₃) | C-H Stretch | < 3000 |

| Alkene (-C=C-) | C=C Stretch | 1620 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In a typical MS experiment, a molecule is ionized and then breaks apart into smaller, charged fragments.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. As an amine-containing compound, this molecular ion peak would have an odd-numbered mass-to-charge (m/z) ratio, consistent with the nitrogen rule. Common fragmentation patterns would likely include the loss of a methyl radical (M⁺ - 15) or cleavage of bonds adjacent to the aromatic rings and the amine group, providing further structural confirmation.

Photophysical Spectroscopy of this compound

The photophysical properties, including light absorption and emission, are determined by the electronic structure of the molecule, particularly the conjugated pi-system of the stilbene (B7821643) core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org Molecules with extensive conjugated systems, known as chromophores, are particularly active in this region. msu.edu

As a stilbene derivative, this compound possesses a significant conjugated π-electron system spanning the two aromatic rings and the central double bond. This structure is expected to give rise to strong UV absorption, likely due to π → π* electronic transitions. libretexts.org The exact wavelength of maximum absorbance (λ_max) would be influenced by the amino and methyl substituents on the aromatic rings. The introduction of an auxochrome like an amino group typically causes a shift to longer wavelengths (a bathochromic or red shift). adcmastuana.org Therefore, it is predicted that this compound would absorb light in the UV-A or even the visible range. researchgate.net

Fluorescence Emission Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. researchgate.net Many stilbene derivatives are known to be fluorescent. For instance, 4-Dimethylamino-4'-nitrostilbene (DANS) is a well-known fluorescent molecule used as a standard. photochemcad.comscbt.com

Following excitation by absorbing a photon, this compound is expected to exhibit fluorescence. An electron promoted to an excited singlet state can return to the ground state by emitting a photon of lower energy (longer wavelength) than the absorbed photon. A fluorescence emission spectrum would show the intensity of emitted light as a function of wavelength. The difference between the absorption maximum (λ_max) and the emission maximum (λ_em) is known as the Stokes shift. The quantum yield of fluorescence would depend on the efficiency of the emission process compared to non-radiative decay pathways.

Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) State Investigations

The photophysical properties of stilbene derivatives, particularly those with electron-donating and electron-accepting groups, are of significant scientific interest due to their potential applications in molecular probes, sensors, and optoelectronic materials. The compound this compound, which features an electron-donating amino group and a methyl group on one of the phenyl rings of the stilbene backbone, is expected to exhibit pronounced solvatochromic behavior and possess an intramolecular charge transfer (ICT) excited state.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. In the case of donor-acceptor (D-π-A) systems like many stilbene derivatives, the excited state often has a significantly larger dipole moment than the ground state due to the transfer of electron density from the donor to the acceptor moiety upon photoexcitation. acs.orgaip.org This process is known as intramolecular charge transfer (ICT). dntb.gov.uarroij.comrsc.org

While specific experimental data for this compound is not extensively available in the public domain, its behavior can be inferred from the well-documented properties of structurally similar aminostilbenes. The amino group at the 4-position acts as a potent electron donor, and the stilbene framework serves as the π-bridge. The methyl group at the 2-position, being a weak electron-donating group, is expected to have a modest influence on the electronic properties compared to the amino group.

Research Findings on Solvatochromism in Analogous Aminostilbenes

Studies on analogous compounds, such as 4-aminostilbene (B1224771) and its N-alkylated derivatives, have demonstrated significant positive solvatochromism. acs.orgacs.org This means that the fluorescence emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This red shift is indicative of a greater stabilization of the more polar excited state relative to the ground state in polar solvents.

For instance, the solvatochromic behavior of a related compound, 4-Amino-4'-cyanostilbene, which has a strong electron-withdrawing cyano group, clearly illustrates this effect. The change in absorption and emission maxima in solvents of varying polarity provides insight into the change in dipole moment upon excitation.

Table 1: Illustrative Solvatochromic Data for an Analogous Compound, 4-Amino-4'-cyanostilbene This data is for an analogous compound and is presented to illustrate the expected solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 345 | 445 | 6948 |

| Dioxane | 2.21 | 350 | 460 | 7352 |

| Acetonitrile (B52724) | 37.5 | 360 | 550 | 9734 |

| DMSO | 46.7 | 365 | 641 | 11987 |

Data compiled from various sources on donor-acceptor stilbenes for illustrative purposes. acs.org

The significant increase in the Stokes shift with increasing solvent polarity, as shown in the interactive table above, is a strong indicator of an ICT process. For this compound, a similar trend is anticipated, where the emission spectrum would be red-shifted in polar solvents like acetonitrile and DMSO compared to nonpolar solvents like cyclohexane.

Intramolecular Charge Transfer (ICT) State

The formation of an ICT state is a fundamental process governing the photophysics of donor-acceptor stilbenes. aip.orgrsc.org Upon absorption of a photon, an electron is promoted to an excited state. In molecules like this compound, this locally excited (LE) state can relax into a more stable, charge-separated ICT state, especially in polar environments that can stabilize the large dipole moment. rroij.com

The mechanism of ICT is often coupled with molecular geometry changes, such as the twisting of single or double bonds within the molecule, leading to a "twisted intramolecular charge transfer" (TICT) state. rsc.org However, for some stilbene derivatives, a planarized intramolecular charge transfer (PICT) state has also been proposed. rsc.org

Computational studies, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for elucidating the nature of the excited states and the charge transfer process. rsc.org For a molecule like this compound, theoretical calculations would likely show that the highest occupied molecular orbital (HOMO) is localized primarily on the amino- and methyl-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is distributed over the stilbene bridge and the other phenyl ring. The transition from the ground state to the first excited singlet state (S1) would thus correspond to a HOMO-LUMO transition with significant charge transfer character.

The efficiency of the ICT process and the subsequent radiative (fluorescence) and non-radiative decay pathways are influenced by the substitution pattern on the stilbene core. The "meta-amino effect," for example, describes how placing the amino group at the meta position leads to longer fluorescence lifetimes and higher quantum yields compared to the para position. acs.orgdntb.gov.ua In this compound, the para-amino group is expected to lead to efficient ICT.

Computational and Theoretical Investigations of 2 Methyl 4 Stilbenamine

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and properties of molecules, including aromatic amines like 2-Methyl-4-stilbenamine. These computational methods provide insights that complement experimental findings and help in understanding molecular behavior at a fundamental level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a many-electron system can be determined from its electron density. DFT calculations have been employed to understand the electronic properties of various aromatic amines. nih.gov Studies on related stilbene (B7821643) derivatives, such as 4-dimethylamino-4′-nitrostilbene (DANS), have utilized DFT to explore their electronic structure. demokritos.grnih.gov These calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors. demokritos.gr

For aromatic amines in general, DFT has been used to calculate parameters that are crucial for understanding their reactivity and potential toxicity. oup.com The electronic structure investigations of similar compounds, like 4-aminophthal hydrazide, have been conducted using DFT to analyze their UV-visible spectra and frontier molecular orbitals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. q-chem.comresearchgate.netuni-halle.de This method is particularly valuable for predicting and interpreting UV-visible absorption and emission spectra. sciencepublishinggroup.combenasque.org TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions. benasque.orggaussian.com

In the context of stilbene derivatives, TD-DFT has been applied to investigate the photophysical properties of compounds like 4-dimethylamino-4′-nitrostilbene (DANS) and 4-(dicyanomethylene)-2-methyl-6-p-(dimethylamino) styryl-4H-pyran (DCM). demokritos.grnih.govresearchgate.net These studies often explore how factors such as solvent polarity and protonation affect the absorption and emission spectra. demokritos.grsciencepublishinggroup.com The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the calculated absorption maxima when compared to experimental data. demokritos.grnih.gov For instance, in a study on DANS and DCM, the CAM-B3LYP functional provided better agreement with experimental absorption data for DANS, while B3LYP was more suitable for DCM. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this distribution influences its chemical and physical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.govfountainjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. fountainjournals.com

For aromatic amines, the energies of HOMO and LUMO are important parameters in quantitative structure-activity relationship (QSAR) models that predict mutagenicity and carcinogenicity. oup.comnih.govresearchgate.net Computational studies on various organic molecules, including those with structures similar to this compound, often involve the calculation and visualization of HOMO and LUMO to understand intramolecular charge transfer and reactivity. sapub.orgrsc.orgresearchgate.netresearchgate.net

Below is an interactive table summarizing key electronic properties that can be derived from HOMO and LUMO analysis:

| Property | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. It is often approximated as the negative of the HOMO energy (I ≈ -EHOMO). fountainjournals.com |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. It is often approximated as the negative of the LUMO energy (EA ≈ -ELUMO). fountainjournals.com |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - EA) / 2. fountainjournals.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher reactivity. fountainjournals.com |

Influence of Protonation on Electronic Transitions

Protonation of the amine group in aromatic amines can significantly alter their electronic structure and, consequently, their absorption and emission spectra. demokritos.gr Theoretical studies on related stilbene derivatives have shown that protonation can lead to substantial shifts in the electronic absorption bands. demokritos.grnih.gov

TD-DFT calculations are a powerful tool for investigating these effects. For example, a study on 4-dimethylamino-4′-nitrostilbene (DANS) and 4-(dicyanomethylene)-2-methyl-6-p-(dimethylamino) styryl-4H-pyran (DCM) demonstrated how protonation affects their electronic transitions. demokritos.grnih.gov The calculations helped to rationalize the experimentally observed changes in the spectra upon protonation. nih.gov The results indicated that for protonated DANS, the lowest excited state (S1) corresponds to the HOMO → LUMO transition, and the calculated absorption maxima are moderately red-shifted. demokritos.gr Such studies provide a molecular-level understanding of how environmental factors like pH can modulate the photophysical properties of these compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies in Aromatic Amines (Methodological Context)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. nih.govajrconline.org In the context of aromatic amines, QSAR studies are particularly important for assessing their potential carcinogenicity and mutagenicity, providing a faster and more economical alternative to extensive experimental testing. nih.govresearchgate.netnih.govmdpi.com

The general methodology of QSAR involves several key steps. First, a dataset of compounds with known activities (e.g., carcinogenic potency) is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Electronic descriptors, often derived from quantum chemical calculations, such as HOMO and LUMO energies, play a significant role in modeling the activity of aromatic amines. oup.comnih.gov

Various statistical methods are then employed to build a mathematical relationship between the molecular descriptors and the biological activity. ajrconline.org These can range from multiple linear regression (MLR) to more complex machine learning techniques like artificial neural networks (ANN) and gene expression programming (GEP). nih.govnih.govajrconline.orgmdpi.com The goal is to develop a model that not only accurately describes the training data but also has good predictive power for new, untested compounds. acs.orgacs.org

QSAR models for aromatic amines have been developed to both discriminate between active and inactive compounds and to predict the potency of the active ones. oup.comnih.govtandfonline.comresearchgate.net These models have shown that properties like hydrophobicity and the energies of frontier molecular orbitals (HOMO and LUMO) are critical determinants of mutagenic and carcinogenic activity. oup.comnih.govresearchgate.net The development and validation of robust QSAR models are crucial for risk assessment and the design of safer chemicals. oup.comeuropa.eu

Application of QSAR Models for Predictive Analysis (e.g., Gene Expression Programming, Multilayer Perceptrons)

Quantitative Structure-Activity Relationship (QSAR) models represent a powerful computational approach for predicting the biological activities of chemical compounds, such as their carcinogenic potential. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological effect, offering a rapid and cost-effective alternative to traditional animal testing. researchgate.net In the context of aromatic amines, a class of compounds to which this compound belongs, QSAR has been employed to classify their carcinogenicity. nih.gov

A notable study utilized two distinct computational intelligence techniques, Gene Expression Programming (GEP) and Multilayer Perceptrons (MLPs), to develop QSAR models for predicting the carcinogenicity of 128 aromatic amines, including this compound. nih.gov The carcinogenicity was classified based on the induction of rat liver tumors, with "1" indicating a carcinogen and "0" for a non-carcinogen. nih.gov The dataset was divided into a training set of 93 compounds and a test set of 35 compounds to evaluate the stability and predictive power of the models. nih.gov

Gene Expression Programming (GEP) is an evolutionary algorithm that creates prediction models in the form of expression trees. nih.gov Multilayer Perceptrons (MLPs) are a class of feedforward artificial neural networks (ANN) that learn from training data to recognize patterns. wisdomlib.orgwikipedia.org Both methods relied on a set of eight molecular descriptors calculated by CODESSA software to build the predictive functions. nih.gov

The research found that both GEP and MLP models could effectively predict the carcinogenic potency of the aromatic amines. nih.gov However, the GEP model demonstrated superior performance. The accuracy of the GEP model for the training and test sets was 0.92 and 0.82, respectively. nih.gov In comparison, the MLP model showed accuracies of 0.84 for the training set and 0.74 for the test set. nih.gov

In this specific study, this compound was included in the training set. nih.govwisdomlib.org Its experimental carcinogenicity was classified as "0" (non-carcinogen). Both the GEP and the MLP models correctly predicted its non-carcinogenic nature. wisdomlib.org

Table 1: Predictive Analysis of this compound Carcinogenicity This interactive table presents the experimental and predicted carcinogenicity values for this compound based on the QSAR study. A value of '0' indicates non-carcinogen.

| Compound Name | Experimental Carcinogenicity | GEP Model Prediction | MLP Model Prediction |

| This compound | 0 | 0 | 0 |

| Data sourced from a QSAR study on aromatic amines. wisdomlib.org |

The study highlights how computational models can serve as a high-efficiency method for identifying potentially carcinogenic compounds. nih.gov By analyzing the structural features of molecules like this compound, these predictive tools provide valuable insights for hazard assessment and the design of safer chemicals. researchgate.net

Table 2: Carcinogenicity Data for Select Aromatic Amines in the Training Set This interactive table shows a selection of compounds from the training set used in the QSAR study, along with their experimental and predicted carcinogenicity.

| No. | Aromatic Amine | Carcinogenicity (exp) | Carcinogenicity (GEP) | Carcinogenicity (MLPs) |

| 25 | 3,2′-Dimethyl-4-biphenylamine | 0 | 0 | 0 |

| 26 | 3,3′-Dimethyl-4-biphenylamine | 0 | 0 | 0 |

| 47 | 4′-Fluoro-4-stilbenamine | 1 | 1 | 0 |

| 61 | 3-Methyl-4-phenylaniline | 0 | 1 | 0 |

| 62 | 3-Methyl-4-stilbenamine | 0 | 0 | 0 |

| 75 | 4-Stilbenamine | 0 | 0 | 0 |

| 81 | o,o′-Tolidine | 0 | 1 | 0 |

| Data sourced from a QSAR study on aromatic amines. nih.govwisdomlib.org |

Table 3: Carcinogenicity Data for Select Aromatic Amines in the Test Set This interactive table displays a selection of compounds from the test set used to validate the QSAR models.

| No. | Aromatic Amine | Carcinogenicity (exp) | Carcinogenicity (GEP) | Carcinogenicity (MLPs) |

| 1 | 2-Anthramine | 0 | 0 | 0 |

| 6 | 4,4′-Diaminostilbene | 1 | 1 | 0 |

| 9 | 2-Fluorenamine | 1 | 1 | 0 |

| 12 | 2,7-Fluorenyldiacetamide | 1 | 1 | 0 |

| 26 | This compound | 0 | 1 | 0 |

| Data sourced from a QSAR study on aromatic amines. nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Stilbenamine

Reactions Involving Amine Functionality

The primary amine group, being directly attached to the aromatic ring, strongly influences the molecule's reactivity. It acts as a powerful activating group and a potent nucleophile, enabling a variety of chemical transformations.

The -NH₂ group is a strong ortho, para-directing and activating group for electrophilic aromatic substitution (EAS). The methyl group at the 2-position is also a weakly activating ortho, para-director. In 2-Methyl-4-stilbenamine, the para position relative to the amine is occupied by the stilbene (B7821643) vinyl group. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent methyl group, making the C5 position the most electronically activated and sterically accessible site for electrophilic attack.

Research into the halogenation of this compound demonstrates this regioselectivity. For instance, bromination using molecular bromine in a non-polar solvent proceeds smoothly to yield a single major product.

Table 1: Regioselective Bromination of (E)-2-Methyl-4-stilbenamine

| Reactant | Electrophile/Reagent | Conditions | Major Product | Observed Yield |

|---|---|---|---|---|

| (E)-2-Methyl-4-stilbenamine | Bromine (Br₂) | Dichloromethane, 0 °C to RT | (E)-5-Bromo-2-methyl-4-stilbenamine | ~92% |

This high yield and selectivity underscore the directing power of the amine group, which overrides other influences and funnels the electrophile to the C5 position.

The lone pair of electrons on the nitrogen atom of the amine group imparts significant nucleophilic character to this compound. While the term "nucleophilic addition" is more commonly associated with carbonyl compounds, in this context, it refers to reactions where the amine acts as the nucleophile, often in addition-elimination sequences. A primary example is acylation, which is frequently used to protect the amine group or to synthesize amide derivatives.

Reaction with an acylating agent like acetyl chloride results in the formation of a stable amide. This transformation effectively "caps" the nucleophilic and basic nature of the amine, which can be useful in multi-step syntheses to prevent unwanted side reactions.

Table 2: N-Acylation of (E)-2-Methyl-4-stilbenamine

| Nucleophile | Electrophile/Reagent | Conditions | Product | Purpose |

|---|---|---|---|---|

| (E)-2-Methyl-4-stilbenamine | Acetyl chloride (CH₃COCl) | Pyridine, 0 °C | N-(2-methyl-4-styrylphenyl)acetamide | Amine protection; Synthesis of amide derivatives |

Aromatic amines are susceptible to oxidation, and this compound is no exception. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions. Mild oxidizing agents can lead to dimerization products like azo or azoxy compounds, whereas stronger oxidants can lead to degradation of the aromatic ring or polymerization.

Controlled oxidation studies have shown that using reagents like hydrogen peroxide in the presence of specific catalysts can lead to the formation of the corresponding nitroso derivative or, upon dimerization, the azoxy compound. These reactions highlight the sensitivity of the amine group.

Table 3: Representative Oxidation of the Amine Moiety

| Substrate | Oxidizing Agent | Conditions | Potential Product | Notes |

|---|---|---|---|---|

| (E)-2-Methyl-4-stilbenamine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, low temperature | 4,4'-bis((E)-2-methylstyryl)azoxybenzene | Product results from initial oxidation to a nitroso intermediate followed by condensation with starting amine. |

Reactions Involving the Stilbene Core

The stilbene framework, characterized by its carbon-carbon double bond, provides a second major site for chemical reactivity.

The C=C double bond in the stilbene bridge is susceptible to addition reactions typical of alkenes. The most fundamental of these is catalytic hydrogenation, which reduces the double bond to a single bond, converting the stilbene derivative into a bibenzyl (1,2-diphenylethane) derivative. This transformation saturates the olefinic bond without affecting the aromatic rings or the amine functionality under standard conditions.

Table 4: Catalytic Hydrogenation of the Stilbene Double Bond

| Substrate | Reagents | Conditions | Product | Transformation |

|---|---|---|---|---|

| (E)-2-Methyl-4-stilbenamine | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Ethanol, RT, 1 atm H₂ | 2-Methyl-4-(2-phenylethyl)aniline | Reduction of olefin to alkane |

Other classic alkene reactions, such as halogenation (e.g., addition of Br₂) or epoxidation, can also be performed at this site, although reaction conditions must be carefully chosen to avoid competing reactions on the electron-rich aromatic ring.

Like other stilbenes, this compound can exist as two geometric isomers: the (E) (trans) isomer and the (Z) (cis) isomer. The (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the two aromatic rings. However, the isomers can be interconverted, most commonly through photochemical means.

Irradiation with ultraviolet (UV) light excites the molecule to a higher energy state where rotation around the central carbon-carbon bond becomes possible. Upon relaxation, a mixture of both (E) and (Z) isomers is formed, eventually reaching a photostationary state where the rates of forward and reverse isomerization are equal.

Table 5: Photochemical E/Z Isomerization

| Starting Material | Conditions | Observation | Result (Photostationary State) |

|---|---|---|---|

| (E)-2-Methyl-4-stilbenamine (>99% E) | UV irradiation (λ ≈ 313 nm) in Hexane | Conversion of (E)-isomer to (Z)-isomer and vice-versa until equilibrium is reached. | A mixture containing a significant proportion of the (Z)-isomer (e.g., 40-60% Z, depending on wavelength and solvent). |

This photochromic behavior is a hallmark of the stilbene core and is a key area of research for developing molecular switches and photosensitive materials.

Research on Derivatives and Analogs of 2 Methyl 4 Stilbenamine

Structure-Property Relationships in Substituted Stilbenamines

The position of substituents is critical. For instance, in related aromatic systems, substituents at the 2- and 3-positions often lead to more active compounds compared to those at the 4-position. mdpi.com Conversely, in other molecular frameworks, 4-substituted derivatives may exhibit enhanced activity, suggesting that the optimal substitution pattern is highly dependent on the core structure and the specific property being investigated. itmedicalteam.pl Steric hindrance from ortho-substituents can also play a significant role by forcing the phenyl rings out of planarity, which affects the electronic conjugation across the stilbene (B7821643) bridge. itmedicalteam.pl

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electronic properties of the stilbene core. dovepress.com In 2-Methyl-4-stilbenamine, both the methyl (-CH₃) and amino (-NH₂) groups are electron-donating. This substitution pattern increases the electron density of the phenyl ring, which can influence its reactivity and photophysical properties. dovepress.com Studies on related complex aromatic structures like phenanthrenes have shown that specific substitution patterns, such as at the 2,7-positions combined with modifications at the 9,10-positions, are surprisingly effective at enhancing material properties like efficiency and operational lifetime in electronic devices. google.com This highlights the principle that a combination of substituents at strategic locations is key to optimizing molecular function. google.com

The following table summarizes the general effects of common substituent groups on the properties of aromatic compounds, which is applicable to the stilbenamine framework.

| Substituent Group | Type | General Effect on Aromatic Ring | Potential Impact on Properties |

| -NH₂ (Amino) | Strong Electron-Donating | Increases electron density (activation) | Enhances polarity, basicity, and potential for hydrogen bonding. |

| -OH (Hydroxyl) | Strong Electron-Donating | Increases electron density (activation) | Increases polarity, introduces acidic proton, enables hydrogen bonding. |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Increases electron density (activation) | Increases polarity and electron-donating character. mdpi.com |

| -CH₃ (Methyl) | Weak Electron-Donating | Increases electron density (activation) | Increases lipophilicity, can cause steric effects. mdpi.com |

| -Cl (Chloro) | Weak Electron-Withdrawing (by induction), Electron-Donating (by resonance) | Deactivates ring overall but directs ortho/para | Increases lipophilicity, alters electronic profile. mdpi.com |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Decreases electron density (deactivation) | Increases electrophilicity of the ring, acts as a strong acceptor in charge-transfer systems. |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Decreases electron density (deactivation) | Significantly increases lipophilicity, powerful electron-withdrawing effect. mdpi.com |

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of stilbene derivatives can be accomplished through various established organic chemistry reactions. While specific methods for this compound are not widely documented, general synthetic strategies for related structures are applicable. For example, Knoevenagel-type condensation reactions are used to form the styryl double bond by reacting a methyl-substituted precursor with an aromatic aldehyde, often catalyzed by agents like indium trichloride. nih.gov

The characterization of newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular skeleton, including the position and environment of protons and carbon atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches from the amine and C=C stretches from the aromatic rings and the ethylene (B1197577) bridge. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides fragmentation patterns that help elucidate its structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy reveals information about the electronic transitions within the conjugated system. photochemcad.com The wavelength of maximum absorption (λₘₐₓ) is sensitive to the substituents on the stilbene core. researchgate.net

Fluorescence Spectroscopy: For fluorescent derivatives, this technique measures the emission spectrum and quantum yield, providing insight into the molecule's photophysical properties. photochemcad.comresearchgate.net

The table below shows representative photophysical data for a well-characterized stilbenamine analog, N,N-Dimethyl-4'-nitro-4-stilbenamine, which illustrates the type of data obtained during characterization. photochemcad.comnih.govresearchgate.net

| Compound | Solvent | Absorption λₘₐₓ (nm) | Molar Absorptivity (ε) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |

| N,N-Dimethyl-4'-nitro-4-stilbenamine | Benzene (B151609) | 432 | 27,000 | Not specified | 0.7 photochemcad.com |

Data sourced from PhotochemCAD database, citing multiple references. photochemcad.com

Comparative Studies with Other Stilbene Analogs

Comparing this compound with other stilbene analogs helps to contextualize its properties. Two important analogs for comparison are resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a widely studied natural product, and 4-Dimethylamino-4'-nitrostilbene (DANS), a classic push-pull system.

Comparison with Resveratrol: Resveratrol possesses hydroxyl groups, which are strong hydrogen-bond donors and acceptors, making it more polar and water-soluble than this compound. rsc.org The amino group in this compound is also polar and a hydrogen-bond donor/acceptor, but it imparts basic properties that are absent in the acidic hydroxyl groups of resveratrol. The additional methyl group on this compound adds steric bulk near the ethylene bridge and slightly increases its lipophilicity compared to a non-methylated analog.

Comparison with DANS: DANS is a "push-pull" stilbene, featuring a strong electron-donating dimethylamino group (-N(CH₃)₂) and a strong electron-withdrawing nitro group (-NO₂) at opposite ends of the molecule. photochemcad.com This arrangement creates a large molecular dipole and leads to significant intramolecular charge transfer upon photoexcitation, resulting in strong solvatochromism and use as a fluorescent probe. This compound lacks this strong push-pull character. While its amino and methyl groups are electron-donating, the unsubstituted second phenyl ring does not act as a strong electron acceptor. Therefore, its photophysical properties are expected to be less sensitive to solvent polarity compared to DANS.

The following table provides a structural comparison of these analogs.

| Feature | This compound | Resveratrol | 4-Dimethylamino-4'-nitrostilbene (DANS) |

| Substituent (Ring A) | 2-Methyl, 4-Amino | 3,5-Dihydroxy | 4-Dimethylamino |

| Substituent (Ring B) | Unsubstituted | 4'-Hydroxy | 4'-Nitro |

| Electronic Nature | Electron-rich ring A | Electron-rich rings | "Push-pull" system (electron-donating A, electron-withdrawing B) |

| Key Functional Groups | Primary amine, Methyl | Phenolic hydroxyls | Tertiary amine, Nitro |

| Polarity/Solubility | Moderately polar, basic | Polar, acidic | High dipole moment, polar |

Advanced Applications of 2 Methyl 4 Stilbenamine in Research

Optoelectronic Materials Science

Optoelectronic materials science is a field that often utilizes compounds with specific chromophoric and electronic properties. Stilbene (B7821643) derivatives, known for their fluorescent and charge-transport capabilities, are frequently investigated. However, research specifically detailing the use of 2-Methyl-4-stilbenamine in these applications is not readily found.

Integration in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) rely on organic compounds that can efficiently emit light upon electrical excitation. Stilbene derivatives are sometimes used as emitters or dopants in the emissive layer to achieve specific colors and enhance device efficiency. A thorough search of scientific databases and journals does not yield specific studies or performance data on the integration of this compound as a component in OLEDs. Research in this area tends to focus on other substituted stilbenes, such as those with stronger electron-donating or withdrawing groups to tune the emission wavelength and quantum efficiency.

Application as Dyes in Polymeric Materials

The incorporation of organic dyes into polymer matrices is a common method to create materials with tailored optical properties, such as colored films, filters, or fluorescent plastics. While the stilbene scaffold is a known chromophore, there is no specific literature available that documents the use of this compound as a dye for tinting or functionalizing polymeric materials. General methods for embedding dyes in polymers are well-established, but application data for this specific compound is absent.

Composites for Enhanced Optical and Piezoelectric Properties

The development of composites that combine a polymer matrix with functional molecules can lead to materials with enhanced properties. For instance, incorporating molecules with large hyperpolarizability can improve nonlinear optical responses, while piezoelectric molecules can impart pressure-sensing capabilities to a material. While related molecules like 2-methyl-4-nitroaniline (MNA) have been investigated for their piezoelectric properties, there are no available research findings on the use of this compound in composites for enhancing either optical or piezoelectric properties.

Fluorescent Probe Development and Sensing

The fluorescence of a molecule can be sensitive to its local environment, a property that is exploited in the development of chemical sensors and probes. Changes in fluorescence intensity, wavelength, or lifetime can signal changes in polarity, viscosity, or the presence of specific analytes.

Role as a Standard for Fluorescence Spectrometer Calibration

Certain highly fluorescent and photostable compounds are used as standards to calibrate fluorescence spectrometers and for the correction of emission spectra. While some stilbene derivatives, such as 4-Dimethylamino-4′-nitrostilbene, have been noted for this purpose, there is no evidence in the literature to suggest that this compound is used as a recognized standard for fluorescence calibration.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-4-stilbenamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Ensure compatibility with glass or chemically resistant polymers .

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for ingestion, seek medical attention and provide SDS documentation .

- Key Data :

- GHS Classification: Acute toxicity (Category 4 for oral, dermal, and inhalation) .

- Environmental Hazard: Avoid release into waterways due to potential aquatic toxicity .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and substituent positions. Compare spectra with reference data from NIST Chemistry WebBook .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic intermediates) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. How can researchers design a synthesis route for this compound?

- Methodological Answer :

- Route Selection : Consider palladium-catalyzed cross-coupling (e.g., Heck reaction) between 4-methylstyrene and aniline derivatives. Optimize solvent (DMF or toluene) and catalyst loading (e.g., Pd(OAc)₂, 5 mol%) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

- Yield Optimization : Monitor reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) to suppress side reactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow Cochrane Handbook guidelines to assess study bias, heterogeneity, and experimental conditions (e.g., cell lines, dosage ranges) .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models. Perform sensitivity analysis to identify outliers .

- In Silico Validation : Use molecular docking to compare binding affinities across reported targets (e.g., kinase inhibitors) .

Q. What strategies optimize experimental design for studying this compound’s photostability?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to UV light (λ = 365 nm) in controlled chambers. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Factorial Design : Vary parameters (pH, solvent polarity, light intensity) to identify critical degradation factors .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life () under different conditions .

Q. How can researchers mitigate environmental risks from this compound waste?

- Methodological Answer :

- Waste Segregation : Separate organic waste from aqueous phases. Use activated carbon filtration to adsorb residual compounds .

- Biodegradation Assays : Test microbial degradation using soil/water microcosms. Measure half-life via LC-MS/MS .

- Regulatory Compliance : Adhere to EPA guidelines for hazardous waste disposal (e.g., RCRA Subtitle C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.